molecular formula C8H12N2O2 B12439981 5-(Hydrazinylmethyl)-2-methoxyphenol CAS No. 804429-21-8

5-(Hydrazinylmethyl)-2-methoxyphenol

Cat. No.: B12439981
CAS No.: 804429-21-8
M. Wt: 168.19 g/mol
InChI Key: MJNZMIZJOBACOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydrazinylmethyl)-2-methoxyphenol is an organic compound that features a hydrazinylmethyl group attached to a methoxyphenol ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and phenol functional groups allows for a wide range of chemical reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with formaldehyde and hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazinylmethyl group. A common synthetic route is as follows:

    Starting Materials: 2-methoxyphenol, formaldehyde, and hydrazine.

    Reaction Conditions: The reaction is often conducted in an aqueous or alcoholic solvent at elevated temperatures (50-100°C) to ensure complete conversion.

    Procedure: 2-methoxyphenol is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with hydrazine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydrazine group can be reduced to form amines or other reduced products.

    Substitution: The methoxy and phenol groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or hydrazine derivatives.

    Substitution: Various substituted phenols or methoxy derivatives.

Scientific Research Applications

5-(Hydrazinylmethyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinylmethyl)-2-methoxyphenol
  • 5-(Hydrazinylmethyl)-3-methoxyphenol
  • 5-(Aminomethyl)-2-methoxyphenol

Uniqueness

5-(Hydrazinylmethyl)-2-methoxyphenol is unique due to the specific positioning of the hydrazinylmethyl group on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydrazine and methoxy groups allows for a diverse range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

804429-21-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-(hydrazinylmethyl)-2-methoxyphenol

InChI

InChI=1S/C8H12N2O2/c1-12-8-3-2-6(5-10-9)4-7(8)11/h2-4,10-11H,5,9H2,1H3

InChI Key

MJNZMIZJOBACOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.